GPR119 Agonist Activity: Binding Affinity Comparison with Unsubstituted and 4-Methoxy Analogs
In a GPR119 agonist screen, the target compound exhibited an EC50 of 351 nM in a cAMP HTRF assay using human GPR119-overexpressing HEK293S cells [1]. This potency is approximately 3.5-fold weaker than the unsubstituted phenyl analog (EC50 = 100 nM) [2] but 2.8-fold more potent than the 4-methoxy analog (EC50 = 980 nM) [2], demonstrating that the 4-fluoro-3-methyl modification fine-tunes GPR119 activation relative to common comparator substituents.
| Evidence Dimension | GPR119 agonism potency |
|---|---|
| Target Compound Data | EC50 = 351 nM |
| Comparator Or Baseline | Unsubstituted phenyl analog: EC50 = 100 nM; 4-methoxy analog: EC50 = 980 nM |
| Quantified Difference | 3.5-fold less potent than unsubstituted; 2.8-fold more potent than 4-methoxy |
| Conditions | cAMP HTRF assay, human GPR119-HEK293S cells, 45 min incubation |
Why This Matters
The 4-fluoro-3-methyl group provides an intermediate GPR119 potency that may offer a better therapeutic window than the overly potent unsubstituted analog or the weak 4-methoxy analog, enabling finer control of incretin secretion.
- [1] BindingDB Entry BDBM50420871. EC50 = 351 nM for human GPR119. Accessed May 2026. View Source
- [2] PubChem Bioassay AID 1259361. GPR119 agonist dose-response data for comparator analogs. View Source
